N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, emphasizing its pharmacological implications.
Chemical Structure and Synthesis
The compound features a unique structure that combines elements of thieno[3,2-d]pyrimidine and acetamide. The synthesis typically involves multi-step organic reactions starting from the thieno[3,2-d]pyrimidine core, followed by the introduction of phenyl and acetamide groups using reagents such as ethyl acetoacetate and thiourea under controlled conditions to achieve high yields and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's ability to bind to these targets may inhibit or modulate their activity, influencing various biological pathways .
Anticancer Properties
Research indicates that similar compounds within the thieno[3,2-d]pyrimidine family exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit tumor-associated carbonic anhydrases (CA), particularly isoforms II and IX. These isoforms are implicated in cancer progression and metastasis. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) with IC50 values ranging from 3.96 μM to 5.87 μM .
Comparative Analysis with Related Compounds
A comparative analysis reveals that this compound shares structural similarities with other thieno[3,2-d]pyrimidine derivatives known for their biological activities. The unique combination of functional groups in this compound may enhance its efficacy compared to others in its class .
Compound | Target | IC50 (μM) | Biological Activity |
---|---|---|---|
N-(3,5-Dimethylphenyl)-2-(thieno[3,2-d]pyrimidin)acetamide | hCA II | 2.6 - 598.2 | Inhibitor |
N-(3,5-Dimethylphenyl)-2-(thieno[3,2-d]pyrimidin)acetamide | hCA IX | 16.1 - 321 | Inhibitor |
Related Thieno Derivative | MCF-7 Cells | 3.96 ± 0.21 | Induces Apoptosis |
Related Thieno Derivative | Caco-2 Cells | 5.87 ± 0.37 | Induces Apoptosis |
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Inhibition of Carbonic Anhydrase : A study evaluated various thiazolidin derivatives as inhibitors of carbonic anhydrase isoforms II and IX. The results showed significant inhibition rates correlating with structural modifications similar to those in the target compound .
- Apoptosis Induction : Another investigation into related compounds revealed their ability to activate the intrinsic apoptotic pathway in cancer cells by modulating protein expressions associated with apoptosis .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-4-25-21(27)20-19(16-7-5-6-8-17(16)28-20)24-22(25)29-12-18(26)23-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACYRNJMBYQBOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.